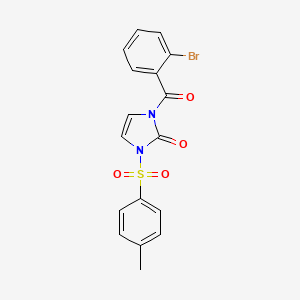

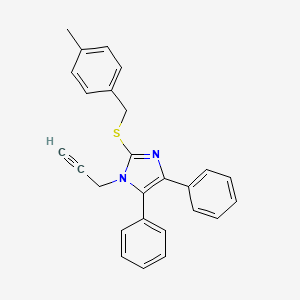

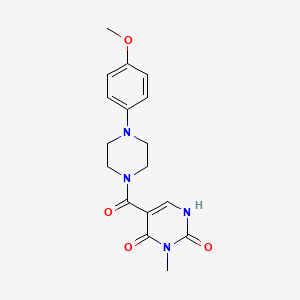

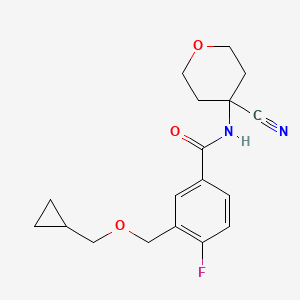

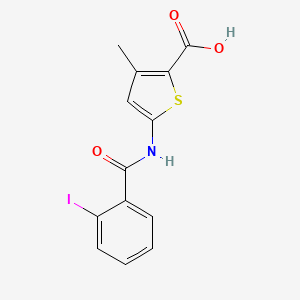

![molecular formula C14H17NO6S B2886295 Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate CAS No. 74695-17-3](/img/structure/B2886295.png)

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

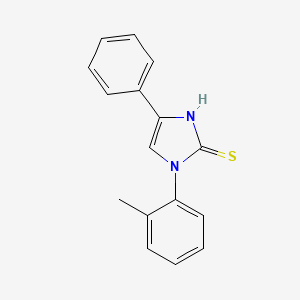

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is a chemical compound with the molecular formula C14H17NO6S . It has an average mass of 327.353 Da and a monoisotopic mass of 327.077667 Da . This compound is not intended for human or veterinary use and is primarily used for research.

Applications De Recherche Scientifique

Antifungal Applications

DTMM has shown promising results as an antifungal agent , particularly against Fusarium oxysporum , a plant pathogen that can devastate crops . The compound’s ability to inhibit mycelial growth suggests potential for use in agricultural fungicides, with further research needed to optimize its efficacy and safety for widespread use.

Organic Synthesis Intermediates

In the realm of organic chemistry, DTMM serves as an intermediate in the synthesis of various bioactive compounds. Its role in the formation of polysubstituted-2-pyridones through a three-component domino reaction highlights its versatility and importance in creating complex organic molecules .

Medicinal Chemistry Research

DTMM’s structural features make it a candidate for medicinal chemistry research, where it could be used to develop new pharmaceuticals. Its enamine ester structure is particularly interesting for the design of drugs with potential antifungal, antibacterial, or antiviral properties .

Mécanisme D'action

Target of Action

Mode of Action

It is known that compounds like this often participate in reactions such as the knoevenagel condensation . In this reaction, the compound would act as a nucleophile, reacting with an electrophilic compound to form a new C=C bond .

Biochemical Pathways

The compound is likely involved in the Knoevenagel condensation, a well-known reaction in organic chemistry . This reaction is part of a larger biochemical pathway that leads to the formation of α,β-unsaturated compounds . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Propriétés

IUPAC Name |

diethyl 2-[[(2-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c1-4-20-12(16)9(13(17)21-5-2)8-15-10-6-7-22-11(10)14(18)19-3/h6-8,15H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYNCQIGQDXWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2886215.png)

![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)

![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)